molecular formula C7H14O4 B147122 (+)-2,3-O-Isopropylidene-L-threitol CAS No. 50622-09-8

(+)-2,3-O-Isopropylidene-L-threitol

Cat. No. B147122
Key on ui cas rn: 50622-09-8
M. Wt: 162.18 g/mol
InChI Key: INVRLGIKFANLFP-WDSKDSINSA-N
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Patent
US04672071

Procedure details

Alternatively, benzyl ethers may be used to protect --OH groups. For example, 2,2-dimethyl-4,5-di(hydroxymethyl)-1,3-dioxolane (8 g, 0.2 mol) is heated at reflux with benzyl chloride (25 g, 0.2 mol) and K2CO3 (25 g, 0.2 mol) in 100 mL ethanol. The product is added to aqueous NaOH, extracted with ether, and purified by silica gel chromatography to yield 2,2-dimethyl-4-hydroxymethyl-5-benzyloxymethyl-1,3-dioxolane.
[Compound]
Name
benzyl ethers
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
8 g
Type
reactant
Reaction Step Two
Quantity
25 g
Type
reactant
Reaction Step Three
Name
Quantity
25 g
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1([CH3:11])[O:6][CH:5]([CH2:7][OH:8])[CH:4]([CH2:9][OH:10])[O:3]1.[CH2:12](Cl)[C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1.C([O-])([O-])=O.[K+].[K+].[OH-].[Na+]>C(O)C>[CH3:1][C:2]1([CH3:11])[O:3][CH:4]([CH2:9][OH:10])[CH:5]([CH2:7][O:8][CH2:12][C:13]2[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=2)[O:6]1 |f:2.3.4,5.6|

Inputs

Step One
Name
benzyl ethers
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
8 g
Type
reactant
Smiles
CC1(OC(C(O1)CO)CO)C
Step Three
Name
Quantity
25 g
Type
reactant
Smiles
C(C1=CC=CC=C1)Cl
Name
Quantity
25 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with ether
CUSTOM
Type
CUSTOM
Details
purified by silica gel chromatography

Outcomes

Product
Name
Type
product
Smiles
CC1(OC(C(O1)CO)COCC1=CC=CC=C1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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